![molecular formula C7H6BrN3O B2773020 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine CAS No. 1314893-99-6](/img/structure/B2773020.png)
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3O . It is an off-white solid .
Synthesis Analysis
The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis
The molecular weight of this compound is 228.05 . The InChI code for this compound is 1S/C7H6BrN3O/c1-12-5-2-9-7-6 (8)3-10-11 (7)4-5/h2-4H,1H3 .Chemical Reactions Analysis
The one-pot sequential arylation of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one was first performed with XPhosPdG2 (2.5 mol%)/XPhos (5 mol%) as catalyst in the presence of K2CO3 as base (2.0 equiv.) and p-methoxyphenylboronic acid (2.5 equiv.) in ethanol and water (4:1) at 135 °C under microwave .Physical And Chemical Properties Analysis
This compound is an off-white solid . It should be stored in a dry place at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine serves as an intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, leveraging its reactive sites for further chemical transformations. The compound has been instrumental in facilitating the development of novel synthetic methodologies, particularly in the construction of complex molecular architectures that are relevant in medicinal chemistry and materials science.
For instance, Catalano et al. (2015) described a phenoxide leaving group SNAr strategy that utilizes a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines. This method allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, offering an improvement over previous methods by enabling the incorporation of multiple unique aryl and amino substituents with enhanced efficiency and selectivity (Catalano et al., 2015).
Biological and Pharmaceutical Applications
The structural motifs derived from this compound exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development. These compounds have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications.
Abdelriheem et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives with significant antitrypanosomal activity. These compounds were developed through an effective synthesis convention, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine core in generating new pharmacologically active molecules (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).
Material Science and Other Applications
In addition to its applications in synthetic chemistry and pharmacology, this compound and its derivatives have found utility in materials science. These compounds have been investigated for their potential in creating novel functional materials, including fluorophores and corrosion inhibitors.
Castillo et al. (2018) explored the use of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores. This study demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of fluorescent probes for biological and environmental applications (Castillo, Tigreros, & Portilla, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCFRVMHIGLGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=C(C=N2)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)
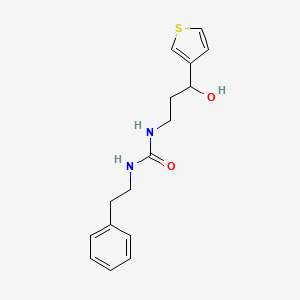
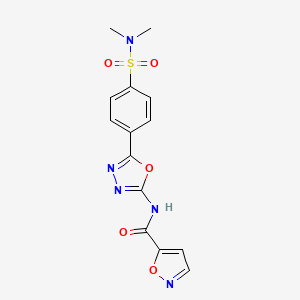


![2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2772944.png)
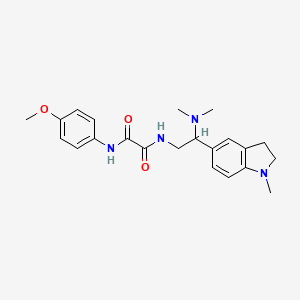

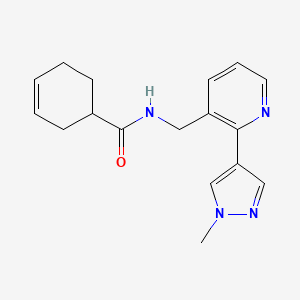
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2772953.png)
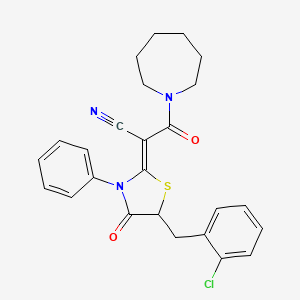
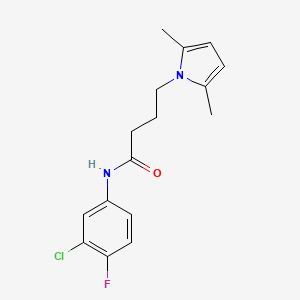
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)
